Cas no 2752075-86-6 (rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans)
rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans Chemical and Physical Properties
Names and Identifiers
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- rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans
- rel-(2R,6R)-6-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]tetrahydro-2H-pyran-2-carboxylic acid
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- Inchi: 1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8-5-4-6-9(17-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
- InChI Key: PSOUOLNIMFNKTK-RKDXNWHRSA-N
- SMILES: [C@@H]1(C(O)=O)O[C@@H](CNC(OC(C)(C)C)=O)CCC1
Experimental Properties
- Density: 1.148±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 425.8±30.0 °C(Predicted)
- pka: 3.64±0.40(Predicted)
rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1689040-0.05g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 0.05g |
$347.0 | 2023-09-20 | |
| Enamine | EN300-1689040-0.1g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 0.1g |
$518.0 | 2023-09-20 | |
| Enamine | EN300-1689040-0.25g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 0.25g |
$743.0 | 2023-09-20 | |
| Enamine | EN300-1689040-0.5g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 0.5g |
$1170.0 | 2023-09-20 | |
| Enamine | EN300-1689040-1.0g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 1g |
$1500.0 | 2023-06-04 | |
| Enamine | EN300-1689040-2.5g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 2.5g |
$2940.0 | 2023-09-20 | |
| Enamine | EN300-1689040-5.0g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 5g |
$4349.0 | 2023-06-04 | |
| Enamine | EN300-1689040-10.0g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 10g |
$6450.0 | 2023-06-04 | |
| Enamine | EN300-1689040-1g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 1g |
$1500.0 | 2023-09-20 | |
| Enamine | EN300-1689040-5g |
rac-(2R,6R)-6-({[(tert-butoxy)carbonyl]amino}methyl)oxane-2-carboxylic acid, trans |
2752075-86-6 | 95% | 5g |
$4349.0 | 2023-09-20 |
rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans
Introduction to rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans (CAS No. 2752075-86-6)
rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans (CAS No. 2752075-86-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in the development of novel therapeutic agents. The tert-butoxy carbonyl (Boc) group in the molecule plays a crucial role in protecting the amino functionality during synthesis and subsequent chemical transformations.
The rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans structure consists of a cyclic oxane framework with a carboxylic acid moiety and an amino-functionalized methyl group. The trans configuration of the molecule adds to its stereochemical complexity and influences its biological activity. Recent studies have highlighted the importance of such chiral compounds in drug discovery, particularly in the design of enantiomerically pure drugs with enhanced efficacy and reduced side effects.
In the context of medicinal chemistry, rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans has been explored for its potential as a building block in the synthesis of more complex molecules. The Boc protecting group can be selectively removed under mild conditions, allowing for further functionalization and modification of the molecule. This versatility makes it an attractive candidate for use in combinatorial chemistry approaches and high-throughput screening methods.
One of the key areas where rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans has shown promise is in the development of peptidomimetics. Peptidomimetics are synthetic compounds designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as increased stability and reduced immunogenicity. The oxane ring in this compound provides a rigid scaffold that can enhance the conformational stability of peptidomimetic structures, making them more suitable for therapeutic applications.
Recent research has also focused on the use of rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The Boc group can be strategically incorporated into prodrug designs to control the release and activation of the active drug moiety, thereby improving drug delivery and reducing potential side effects.
In addition to its applications in drug discovery, rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans has been studied for its potential as a chiral ligand in asymmetric catalysis. Asymmetric catalysis is a powerful technique used to synthesize optically active compounds with high enantioselectivity. The chiral nature of this compound makes it a valuable tool for developing new catalysts that can facilitate enantioselective reactions with high efficiency and selectivity.
The synthesis of rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For example, asymmetric hydrogenation reactions have been employed to introduce chirality at specific positions within the molecule, enabling the preparation of enantiomerically pure forms.
From a biological perspective, rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans has been evaluated for its pharmacological properties using various in vitro and in vivo models. Studies have shown that this compound exhibits promising activity against certain disease targets, including enzymes involved in metabolic disorders and receptors implicated in neurological conditions. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
In conclusion, rac-(2R,6R)-6-({(tert-butoxy)carbonylamino}methyl)oxane-2-carboxylic acid, trans (CAS No. 2752075-86-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for various applications, from drug discovery to asymmetric catalysis. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing our understanding of chemical biology and developing innovative therapeutic strategies.
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